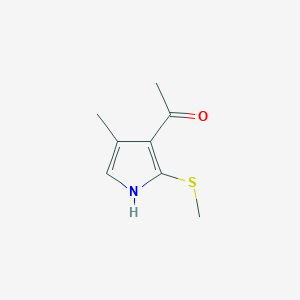

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone

説明

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone is a pyrrole derivative characterized by a methyl group at position 4, a methylthio (-SCH₃) group at position 2, and an acetyl group at position 3 of the pyrrole ring. Pyrrole derivatives are renowned for their aromaticity, electron-rich nature, and versatility in synthetic modifications, making them valuable scaffolds for drug discovery . The methylthio substituent introduces sulfur-based functionality, which may enhance lipophilicity and influence intermolecular interactions compared to oxygen- or nitrogen-containing analogs .

特性

分子式 |

C8H11NOS |

|---|---|

分子量 |

169.25 g/mol |

IUPAC名 |

1-(4-methyl-2-methylsulfanyl-1H-pyrrol-3-yl)ethanone |

InChI |

InChI=1S/C8H11NOS/c1-5-4-9-8(11-3)7(5)6(2)10/h4,9H,1-3H3 |

InChIキー |

BQJIBYZYZPGPII-UHFFFAOYSA-N |

正規SMILES |

CC1=CNC(=C1C(=O)C)SC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-methyl-2-(methylthio)pyrrole with ethanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the output.

化学反応の分析

Types of Reactions

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

科学的研究の応用

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biochemical pathways and enzyme activities, resulting in various biological effects.

類似化合物との比較

Substituent Variations on the Pyrrole Ring

- 1-(4-Methyl-1H-pyrrol-3-yl)ethanone (CAS 18818-30-9): Lacks the methylthio group at position 2, featuring only a methyl group at position 4. This simpler structure exhibits reduced steric hindrance and altered electronic properties compared to the target compound .

- 1-(4-(4-Methoxyphenyl)-2-methyl-1H-pyrrol-3-yl)ethanone (CAS 127327-07-5): Substitutes position 4 with a 4-methoxyphenyl group, introducing aromaticity and electron-donating effects absent in the target compound .

- 3-Acetylpyrrole (1-(1H-pyrrol-3-yl)ethanone): The base structure without methyl or methylthio groups, highlighting the impact of substituents on reactivity and stability .

Heterocyclic Variants

- 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS 66373-26-0): Replaces the pyrrole ring with a pyrimidine ring, altering aromaticity and hydrogen-bonding capabilities .

- Thiazole Derivatives (e.g., 1-(4-Methyl-2-(tosylamino)thiazol-5-yl)ethanone): Thiazole rings incorporate sulfur and nitrogen, conferring distinct electronic properties and bioactivity compared to pyrrole-based compounds .

Physicochemical Properties

*Predicted based on analogs.

Key Differentiators and Implications

Methylthio vs. Methyl/Aryl Groups : The -SCH₃ group increases lipophilicity (logP) and may improve membrane permeability in drug design compared to polar substituents like -OCH₃ .

Spectroscopic Signatures : Distinctive NMR signals for -SCH₃ (~2.1–2.5 ppm) and IR stretches for C=S (~600–700 cm⁻¹) aid in structural characterization .

生物活性

1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone, with the CAS number 1213662-44-2, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone is C8H11NOS. Its structure features a pyrrole ring with a methylthio group and an ethanone moiety, which may contribute to its biological properties.

Antitumor Activity

Recent studies indicate that compounds structurally related to 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone exhibit significant antitumor activity. For instance, molecular modeling and screening have shown that similar compounds can inhibit key protein kinases involved in cancer progression, such as JAK3 and NPM1-ALK. In vitro assays demonstrated IC50 values ranging from 0.25 to 0.78 μM against these targets, suggesting strong potential for therapeutic applications in oncology .

Antimicrobial Properties

The compound's antimicrobial efficacy has been evaluated against various pathogens. While specific data on 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone is limited, related compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these pathogens were reported as low as 0.98 μg/mL for structurally analogous compounds .

The biological activity of 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone is likely mediated through several mechanisms:

- Inhibition of Protein Kinases : The compound may interfere with signaling pathways critical for cell proliferation and survival in cancer cells.

- Antimicrobial Action : It may disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to cell death.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). These studies revealed that certain derivatives exhibit preferential suppression of rapidly dividing cells compared to non-tumorigenic fibroblasts, indicating selective toxicity towards cancerous cells .

Comparative Analysis Table

| Compound | Target | IC50 (μM) | Activity Type |

|---|---|---|---|

| 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone | JAK3 | 0.36 | Antitumor |

| 1-(4-Methyl-2-(methylthio)-1H-pyrrol-3-yl)ethanone | NPM1-ALK | 0.54 | Antitumor |

| Related Compound | MRSA | 0.98 μg/mL | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。